Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyridazinone core, and a methoxyethyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the methoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one include:
- Carbonic acid, 2-methoxyethyl methyl ester
- Carbonic acid, 5-[2-methoxyethyl(methyl)amino]-2-(3-piperidinyl)-3-pyridazinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24N4O5 |
---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H22N4O2.CH2O3/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11;2-1(3)4/h8,10-11,14H,3-7,9H2,1-2H3;(H2,2,3,4) |
InChI Key |
VNHOPKVCLQNXOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.